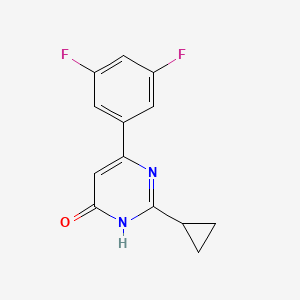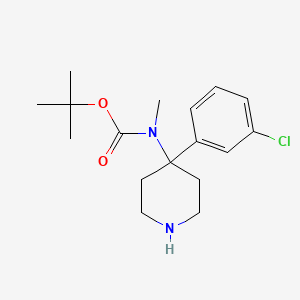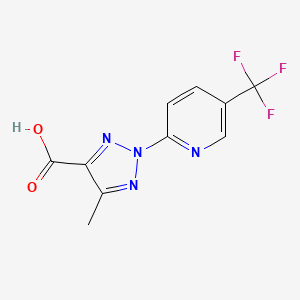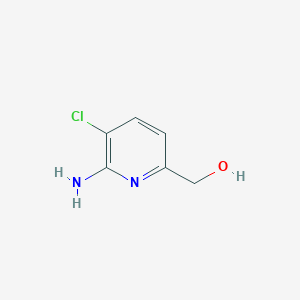
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluorobenzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable base . The reaction conditions often require a solvent such as butan-1-ol and may be conducted under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Another pyrimidine derivative with different substituents.
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a fused pyridine ring.
Uniqueness
2-Cyclopropyl-6-(3,5-difluorophenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropyl and difluorophenyl groups can enhance its stability and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H10F2N2O |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2-cyclopropyl-4-(3,5-difluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-8(4-10(15)5-9)11-6-12(18)17-13(16-11)7-1-2-7/h3-7H,1-2H2,(H,16,17,18) |
Clé InChI |
WMHZQXCJBBVRMG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)



![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)









